molecular formula C6H7F2N3O2 B7785413 1-(2,2-difluoroethyl)-5-methyl-3-nitro-1H-pyrazole

1-(2,2-difluoroethyl)-5-methyl-3-nitro-1H-pyrazole

Cat. No.: B7785413
M. Wt: 191.14 g/mol
InChI Key: CVNBVVNDUYPAHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2-difluoroethyl)-5-methyl-3-nitro-1H-pyrazole is a compound of interest in various fields of chemistry and industry due to its unique structural features and reactivity. The presence of the difluoroethyl group and the nitro group on the pyrazole ring imparts distinct chemical properties, making it a valuable compound for research and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-difluoroethyl)-5-methyl-3-nitro-1H-pyrazole typically involves the reaction of 5-methyl-3-nitro-1H-pyrazole with 2,2-difluoroethyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction proceeds via nucleophilic substitution, where the pyrazole nitrogen attacks the difluoroethyl halide, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. The choice of solvents, catalysts, and purification methods are crucial factors in industrial synthesis to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-difluoroethyl)-5-methyl-3-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The difluoroethyl group can be substituted with other nucleophiles under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the pyrazole ring can be functionalized further.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols, bases like potassium carbonate.

    Coupling Reactions: Boronic acids, palladium catalysts, bases like potassium phosphate.

Major Products Formed

    Reduction: Formation of 1-(2,2-difluoroethyl)-5-methyl-3-amino-1H-pyrazole.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

    Coupling: Formation of biaryl pyrazoles or other functionalized pyrazoles.

Scientific Research Applications

1-(2,2-difluoroethyl)-5-methyl-3-nitro-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable for developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Used in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-5-methyl-3-nitro-1H-pyrazole depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The difluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole: Lacks the methyl group, which may affect its reactivity and biological activity.

    1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole:

    5-methyl-3-nitro-1H-pyrazole: Lacks the difluoroethyl group, affecting its overall reactivity and application scope.

Uniqueness

1-(2,2-difluoroethyl)-5-methyl-3-nitro-1H-pyrazole is unique due to the combination of the difluoroethyl and nitro groups on the pyrazole ring. This combination imparts distinct chemical properties, making it a versatile compound for various applications in research and industry. The presence of the difluoroethyl group enhances its lipophilicity and potential biological activity, while the nitro group provides a site for further chemical modifications.

Properties

IUPAC Name

1-(2,2-difluoroethyl)-5-methyl-3-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F2N3O2/c1-4-2-6(11(12)13)9-10(4)3-5(7)8/h2,5H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNBVVNDUYPAHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.